alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol
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Overview
Description
Alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol typically involves the reaction of 3-fluorobenzaldehyde with tert-butylmagnesium chloride, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium iodide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-alpha-methylbenzaldehyde or 3-fluoro-alpha-methylacetophenone.
Reduction: Formation of alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzene.
Substitution: Formation of compounds such as 3-iodo-alpha-methylbenzenemethanol or 3-cyano-alpha-methylbenzenemethanol.
Scientific Research Applications
Alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(1,1-Dimethylethyl)-4-fluoro-alpha-methylbenzenemethanol
- Alpha-(1,1-Dimethylethyl)-3-chloro-alpha-methylbenzenemethanol
- Alpha-(1,1-Dimethylethyl)-3-bromo-alpha-methylbenzenemethanol
Uniqueness
Alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
147611-05-0 |
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Molecular Formula |
C12H17FO |
Molecular Weight |
196.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C12H17FO/c1-11(2,3)12(4,14)9-6-5-7-10(13)8-9/h5-8,14H,1-4H3 |
InChI Key |
NMAZYWFJKOMRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
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